molecular formula C18H16F2N2O2S2 B2517444 3-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide CAS No. 894006-36-1

3-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B2517444
CAS No.: 894006-36-1
M. Wt: 394.45
InChI Key: RYCYLOMJSCYQJR-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of fluorine atoms, a thiazole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The fluorine atoms on the aromatic rings can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution can be facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide is studied for its potential as an enzyme inhibitor. Its sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to inhibit specific enzymes or receptors could lead to the development of new treatments for diseases such as cancer or bacterial infections.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-(2-(4-fluorophenyl)thiazol-5-yl)ethyl)benzenesulfonamide
  • 3-chloro-N-(2-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide
  • 3-fluoro-N-(2-(2-(4-methylphenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 3-fluoro-N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)benzenesulfonamide is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of the thiazole ring and the sulfonamide group also contributes to its distinct properties, making it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2S2/c1-12-17(25-18(22-12)13-5-7-14(19)8-6-13)9-10-21-26(23,24)16-4-2-3-15(20)11-16/h2-8,11,21H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCYLOMJSCYQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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